molecular formula C14H20O4 B035316 1-(2,3,4-Triethoxyphenyl)ethanone CAS No. 100864-28-6

1-(2,3,4-Triethoxyphenyl)ethanone

Cat. No.: B035316
CAS No.: 100864-28-6
M. Wt: 252.31 g/mol
InChI Key: ZQKHMJPSNYPQIV-UHFFFAOYSA-N
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Description

1-(2,3,4-Triethoxyphenyl)ethanone is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of potential anticancer agents. Its structural features, characterized by a phenyl ring with three ethoxy substituents, make it a valuable precursor for synthesizing compounds that target tubulin, a key protein in cell division . Research on analogous compounds, such as those with trimethoxyphenyl groups, has demonstrated potent activity as inhibitors of tubulin polymerization . These inhibitors bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest during the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells . As a versatile synthon, this compound provides researchers with a core template for designing and generating new chemical entities to explore structure-activity relationships and develop more effective therapeutic candidates .

Properties

CAS No.

100864-28-6

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

1-(2,3,4-triethoxyphenyl)ethanone

InChI

InChI=1S/C14H20O4/c1-5-16-12-9-8-11(10(4)15)13(17-6-2)14(12)18-7-3/h8-9H,5-7H2,1-4H3

InChI Key

ZQKHMJPSNYPQIV-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=C(C=C1)C(=O)C)OCC)OCC

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)C)OCC)OCC

Synonyms

2' 3' 4'-TRIETHOXYACETOPHENONE 98

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 1-(2,3,4-Triethoxyphenyl)ethanone and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source
This compound 2,3,4-OCH₂CH₃ C₁₃H₁₈O₄ 250.28 High lipophilicity; limited activity data Inferred
1-(3,4-Dimethoxyphenyl)ethanone 3,4-OCH₃ C₁₀H₁₂O₃ 180.20 Intermediate in organic synthesis
1-(2,3,4-Trihydroxyphenyl)ethanone 2,3,4-OH C₈H₈O₄ 168.14 Tyrosinase inhibition (anti-melanogenic)
1-(4-Ethoxy-3-methoxyphenyl)ethanone 4-OCH₂CH₃,3-OCH₃ C₁₁H₁₄O₃ 194.23 Synthetic intermediate (88% yield)
1-(5-Bromo-2,4-dimethoxyphenyl)ethanone 2,4-OCH₃,5-Br C₁₀H₁₁BrO₃ 259.10 Halogenated derivative; no activity data
Key Observations:
  • Lipophilicity : Triethoxy substitution (C₁₃H₁₈O₄) increases molecular weight and lipophilicity compared to methoxy (C₁₀H₁₂O₃) or hydroxyl analogs (C₈H₈O₄). This may enhance membrane permeability but reduce aqueous solubility.
  • Biological Activity: Hydroxyl groups (e.g., 2,3,4-trihydroxy substitution in gallacetophenone) are critical for tyrosinase inhibition , whereas ethoxy substitution likely diminishes this activity due to reduced hydrogen-bonding capacity.
Enzyme Inhibition
  • Tyrosinase Inhibition: 1-(2,3,4-Trihydroxyphenyl)ethanone (gallacetophenone) demonstrates potent anti-melanogenic activity by binding to human tyrosinase via hydrogen bonding and hydrophobic interactions . In contrast, ethoxy-substituted analogs lack hydroxyl groups necessary for this mechanism.
  • α-Glucosidase Inhibition: Compounds like 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone exhibit enhanced inhibitory activity with increasing hydroxylation . Triethoxy substitution, lacking hydroxyl groups, is expected to show reduced efficacy.
Antifungal and Antimicrobial Potential
  • Metal complexes of ethanone-based azo dyes (e.g., APEHQ ligand) show enhanced antifungal activity compared to free ligands, suggesting that coordination chemistry could be explored for triethoxy derivatives .

Substituent Position and Similarity Analysis

  • Positional Effects: Substituent placement significantly impacts bioactivity. For example, 1-(3,4-dimethoxyphenyl)ethanone (similarity score 0.86 to triethoxy analog) shares electronic characteristics but differs in steric bulk.
  • Similarity Metrics: The Tanimoto coefficient analysis (e.g., for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,3,4-trihydroxyphenyl)ethanone) shows that structural similarity decreases with substituent variation, impacting molecular interactions .

Preparation Methods

Reaction Mechanism and Conditions

The phenolic hydroxyl groups undergo deprotonation by a base (e.g., K₂CO₃), forming phenoxide ions that react with ethyl iodide via an Sₙ2 mechanism. Key parameters include:

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity and solubility.

  • Temperature : Reflux conditions (80–100°C) accelerate reaction kinetics.

  • Stoichiometry : A 3:1 molar ratio of ethyl iodide to precursor ensures complete substitution.

A representative procedure involves stirring 2,3,4-trihydroxyacetophenone (1 equiv) with ethyl iodide (3.3 equiv) and K₂CO₃ (3.5 equiv) in DMF at 90°C for 24 hours. Post-reaction processing includes neutralization, extraction with dichloromethane, and silica gel chromatography (ethyl acetate/hexane gradient).

Yield Optimization

ParameterOptimal ValueEffect on Yield
Ethyl iodide excess10%Minimizes di-/mono-ethoxy byproducts
Reaction time18–24 hBalances conversion vs. decomposition
Base strengthK₂CO₃ > NaOHReduces esterification side reactions

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity, increasing yields from ~65% to 82% in pilot studies.

Friedel-Crafts Acylation of 1,2,3-Triethoxybenzene

An alternative approach introduces the acetyl group via Friedel-Crafts acylation after ethylating the aromatic ring.

Synthetic Sequence

  • Ethylation of pyrogallol : Pyrogallol (1,2,3-trihydroxybenzene) reacts with ethyl iodide/K₂CO₃ to form 1,2,3-triethoxybenzene.

  • Acylation : Treatment with acetyl chloride and AlCl₃ in dichloroethane at 0–5°C introduces the ketone group.

Challenges and Solutions

  • Electron-donating effects : Triethoxy substituents deactivate the ring, requiring prolonged reaction times (48–72 h) for complete conversion.

  • Regioselectivity : The 4-position becomes the dominant acetylation site due to steric hindrance at adjacent ethoxy groups.

Enzymatic Hydrolysis of Trimethoxy Analogues

Emerging biocatalytic methods convert 2,3,4-trimethoxyacetophenone to the triethoxy derivative via sequential demethylation and ethylation:

  • Demethylation : Candida antarctica lipase B (CAL-B) catalyzes methoxy group hydrolysis in phosphate buffer (pH 7.0).

  • Ethylation : Recombinant Escherichia coli expressing O-ethyltransferase performs regioselective ethylation using ethanol as substrate.

StepEnzymeConditionsConversion Efficiency
DemethylationCAL-B37°C, 24 h78%
EthylationO-ethyltransferase30°C, NADPH cofactor63%

This green chemistry approach avoids harsh reagents but currently suffers from scalability limitations.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Alkylation75–82>98HighModerate (halogenated waste)
Friedel-Crafts68–7195ModerateHigh (acidic waste)
Biocatalytic45–5088LowLow

Industrial Production Considerations

Large-scale synthesis prioritizes the alkylation route due to established infrastructure for handling ethyl iodide. Continuous flow reactors reduce reaction times to 4–6 hours by improving heat/mass transfer. Critical quality control measures include:

  • HPLC analysis : C18 column (MeCN/H₂O gradient) monitors residual starting material and byproducts.

  • Crystallization : Recrystallization from ethanol/water mixtures achieves pharmacopeial-grade purity (>99.5%) .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(2,3,4-Triethoxyphenyl)ethanone under laboratory conditions?

  • Methodology :

  • Friedel-Crafts Acylation : React 2,3,4-triethoxybenzene with acetyl chloride in the presence of AlCl₃ (Lewis acid catalyst) under anhydrous conditions. Monitor reaction progress via TLC and purify via column chromatography .
  • Hydroxyl Group Protection : If starting from 2,3,4-trihydroxyacetophenone (e.g., ), protect hydroxyl groups via ethylation using ethyl bromide and K₂CO₃ in DMF before acylation.
    • Key Considerations :
  • Solvent choice (e.g., dichloromethane for Friedel-Crafts) impacts reaction efficiency.
  • Ethoxy groups may sterically hinder acylation; elevated temperatures (80–100°C) improve yields.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Analytical Workflow :

  • IR Spectroscopy : Identify the carbonyl stretch (C=O) at ~1700 cm⁻¹ and ethoxy C-O stretches at 1250–1050 cm⁻¹. Prepare samples as KBr pellets or in CCl₄ .
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 254 (C₁₃H₁₈O₄⁺) and fragment ions (e.g., loss of ethoxy groups) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm, coupling patterns) and ethoxy methyl groups (δ 1.2–1.4 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects of ethoxy substituents influence regioselectivity in substitution reactions?

  • Case Study :

  • Nucleophilic Substitution : Ethoxy groups at 2,3,4-positions create steric hindrance, directing electrophiles to para positions. Compare reactivity with mono- or di-substituted analogs (e.g., ).
  • Electronic Effects : Ethoxy groups are electron-donating, activating the ring toward electrophilic substitution. Use Hammett σ⁺ constants to predict reaction rates .
    • Experimental Design :
  • Perform competitive reactions with substituent-varied analogs (e.g., fluoro vs. ethoxy) and analyze products via GC-MS .

Q. How can computational models resolve contradictions in experimental data (e.g., conflicting reaction yields)?

  • Approach :

  • QSAR/QSPR Modeling : Predict reaction outcomes (e.g., yields, byproducts) using descriptors like steric volume, dipole moment, and HOMO-LUMO gaps ( ).
  • DFT Calculations : Optimize transition states for Friedel-Crafts acylation to identify steric bottlenecks (e.g., AlCl₃ vs. FeCl₃ catalysis) .
    • Validation : Cross-reference computational predictions with experimental GC-MS and NMR data .

Q. What strategies optimize regioselective functionalization of this compound for medicinal chemistry applications?

  • Methodology :

  • Directed Ortho-Metalation : Use TMPMgCl·LiCl to deprotonate the ring and introduce halogens or alkyl groups at specific positions .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with Pd catalysts to attach aryl/heteroaryl groups to the ethanone backbone .
    • Data Analysis :
  • Compare reaction outcomes (yields, regioselectivity) using HPLC with UV detection .

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